molecular formula C6H3ClFIO B1444713 5-Chloro-4-fluoro-2-iodophenol CAS No. 1235407-13-2

5-Chloro-4-fluoro-2-iodophenol

Cat. No.: B1444713
CAS No.: 1235407-13-2
M. Wt: 272.44 g/mol
InChI Key: FFEPJOSBEDGMCC-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-iodophenol: is an aromatic compound with the molecular formula C6H3ClFIO It is a halogenated phenol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-fluoro-2-iodophenol typically involves halogenation reactions. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative undergoes substitution with halogenating agents. For example, starting with 2,4-dihalophenol, selective iodination can be achieved using iodine and an oxidizing agent like sodium iodate under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and purification steps. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Chloro-4-fluoro-2-iodophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms, such as dehalogenated phenols.

    Substitution: The compound is prone to nucleophilic and electrophilic aromatic substitution reactions due to the presence of halogen atoms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloro-4-fluoro-2-iodophenol is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds. It serves as a precursor for the synthesis of various bioactive molecules and polymers .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities, including anti-tumor and anti-inflammatory effects. It is used in the development of pharmaceuticals targeting specific enzymes and receptors .

Industry: The compound finds applications in the production of specialty chemicals, including antioxidants, ultraviolet absorbers, and flame retardants. Its unique halogenation pattern imparts specific properties to the materials it is incorporated into .

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-2-iodophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins, leading to inhibition or activation of specific biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Chloro-4-fluoro-5-iodophenol
  • 4-Chloro-2-fluoro-5-iodophenol
  • 3-Chloro-5-fluoro-2-iodophenol

Comparison: 5-Chloro-4-fluoro-2-iodophenol is unique due to its specific halogenation pattern, which influences its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities.

Properties

IUPAC Name

5-chloro-4-fluoro-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFIO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEPJOSBEDGMCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-iodosuccinimide (4.61 g, 20.5 mmol), was suspended in glacial acetic acid (20 ml). To this suspension was added 3-chloro-4-fluorophenol (3.0 g, 20.0 mmol) and then concentrated sulphuric acid (0.36 ml, 6.14 mmol) was added dropwise over 5 minutes. The resulting brown/orange suspension was stirred at room temperature for 18 hours. The mixture was concentrated in vacuo and the residue was partitioned between water and dichloromethane, the dichloromethane was dried over anhydrous magnesium sulphate, filtered and concentrated in vacuo to give an orange/red oil. The crude product was purified by column chromatography on silica gel using 1:1 ethyl acetate:heptane to give the title compound as a pale orange/brown solid (3.50 g, 60% yield)
Quantity
4.61 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0.36 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-fluoro-2-iodophenol
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